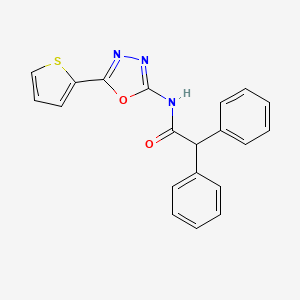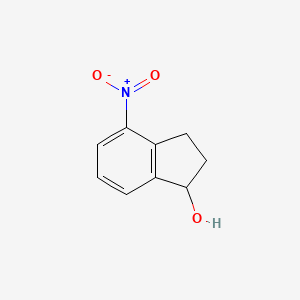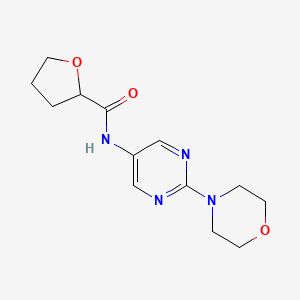
1-(2-bromo-4-methylphenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-bromo-4-methylphenyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . The “2-bromo-4-methylphenyl” part suggests the presence of a phenyl (benzene) ring with a bromine atom and a methyl group attached at the 2nd and 4th positions respectively .
Molecular Structure Analysis
The molecular structure would consist of a tetrazole ring attached to a phenyl ring via a single bond. The phenyl ring would have a bromine atom and a methyl group attached at the 2nd and 4th positions respectively .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acids or amides in drug molecules . The bromine atom on the phenyl ring could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and functional groups in its structure .Wissenschaftliche Forschungsanwendungen
Color Tuning in Iridium Complexes
- Iridium tetrazolate complexes, incorporating tetrazolate chelate ligands like 1-(2-bromo-4-methylphenyl)-1H-tetrazole, have shown a range of redox and emission properties. These properties are affected by the nature of the ancillary tetrazolate ligand. Such compounds are considered for use in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Ligand for Catalytic Reactions
- Tetrazole derivatives have been utilized as ligands in catalytic reactions, such as the Heck reaction, demonstrating their utility in organic synthesis (Gupta et al., 2004).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of tetrazole derivatives, exploring optimal conditions for yield and purity. This includes studies on the synthesis of 1-bromo-5-phenyltetrazole and related compounds (Chen Yong-zhou, 2005).
Biomedical Applications
- Tetrazole derivatives have been evaluated for their antihypertensive activity, highlighting their potential use in the development of new therapeutics (Sharma et al., 2010).
Multicomponent Reaction Chemistry
- The use of multicomponent reactions for preparing substituted tetrazole derivatives is a significant area of research. These reactions offer a way to create novel, diverse, and complex tetrazole scaffolds, which are important in medicinal chemistry and drug design (Neochoritis et al., 2019).
Corrosion Inhibition
- Tetrazole derivatives have been investigated for their potential as corrosion inhibitors, particularly for metals like stainless steel in acidic media (Ehsani et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromo-4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJKMRHRDNBCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)



![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)
![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)
![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)
![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)
![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)